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Compound of Interest

Compound Name: SRTCX1003

CAS No.: 1203480-86-7

Cat. No.: B611001 Get Quote

Focus: Mechanism-Based Suppression of NF-κB Signaling in Macrophages

Executive Summary
SRTCX1003 (CAS: 1203480-93-6) is a potent, synthetic small molecule activator of Sirtuin 1

(SIRT1), distinct from first-generation STACs (Sirtuin Activating Compounds) like resveratrol

due to its enhanced potency (EC1.5 = 0.61 µM) and specificity.[1]

This application note details a validated protocol for using SRTCX1003 to modulate

inflammatory pathways in vitro. Unlike generic inhibitors, SRTCX1003 functions via an

activation mechanism: it allosterically binds SIRT1, enhancing its deacetylase activity against

non-histone targets, specifically the RelA/p65 subunit of NF-κB. This results in the suppression

of pro-inflammatory cytokines (TNFα, IL-12) without direct glucocorticoid receptor binding.[2]

Key Application: Anti-inflammatory screening, SIRT1 mechanistic studies, and metabolic

regulation research.

Mechanistic Background
To design a robust experiment, one must understand the signaling architecture. SRTCX1003
does not inhibit NF-κB directly; it accelerates the "off-switch" (deacetylation).
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The following diagram illustrates the point of intervention for SRTCX1003 within the TLR4/NF-

κB axis.
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Caption: SRTCX1003 activates SIRT1, which deacetylates p65 (Lys310), inhibiting NF-κB

transcriptional activity.[1][3][4][5]

Experimental Design & Controls
Successful use of SRTCX1003 requires precise timing. SIRT1 must be activated prior to or

simultaneous with the peak acetylation event induced by stress (e.g., LPS).
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Parameter Recommendation Rationale

Cell Model
RAW 264.7 (Murine

Macrophages)

High endogenous TLR4

expression; standard for NF-κB

studies.

Solvent DMSO

Soluble up to 50 mM. Final

culture concentration must be

<0.1%.

Dose Range 0.5 µM – 10 µM
EC1.5 is 0.61 µM. IC50 for p65

deacetylation is ~1.42 µM.

Pre-incubation 1 – 2 Hours

Allows cellular entry and

SIRT1 engagement before

inflammatory insult.

Stimulus LPS (100 ng/mL)

Induces p65 acetylation

(Lys310) to provide a substrate

for SIRT1.

Positive Control Dexamethasone (1 µM)
Validates general anti-

inflammatory suppression.

Negative Control EX-527 (SIRT1 Inhibitor)

Confirms effects are SIRT1-

dependent (SRTCX1003 effect

should be blocked).

Materials & Reagents
SRTCX1003: Stock solution (10 mM or 20 mM) in DMSO. Store at -80°C (stable >6 months)

or -20°C (stable 2 years as powder).

Cell Line: RAW 264.7 (ATCC TIB-71).

Growth Medium: DMEM (High Glucose) + 10% Heat-Inactivated FBS + 1% Pen/Strep.

LPS: Lipopolysaccharide from E. coli O111:B4 (Stock 1 mg/mL in PBS).
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Lysis Buffer: RIPA buffer supplemented with Deacetylase Inhibitors (Trichostatin A,

Nicotinamide) is critical to preserve acetylation status during harvest.

Detailed Protocol: SRTCX1003 Treatment in
Macrophages[4]
Phase 1: Preparation of Stock Solutions

Calculate: To make a 10 mM stock of SRTCX1003 (MW: 449.53 g/mol ), dissolve 4.5 mg in 1

mL of sterile DMSO.

Aliquot: Dispense into 20-50 µL aliquots to avoid freeze-thaw cycles.

Storage: Keep at -80°C. Protect from light.

Phase 2: Cell Seeding (Day 0)
Harvest RAW 264.7 cells using a cell scraper (avoid trypsin if possible to preserve receptors,

or use Accutase).

Count cells and assess viability (>95% required).

Seed density:

6-well plate (Western Blot):

cells/well.

96-well plate (ELISA/Viability):

cells/well.

Incubate overnight at 37°C, 5% CO2.

Phase 3: Compound Treatment & Stimulation (Day 1)
Critical Step: Serum Starvation (Optional but Recommended) For maximal signal-to-noise in

acetylation assays, replace medium with DMEM + 0.5% FBS for 4 hours prior to treatment. For

general cytokine release, 10% FBS is acceptable.
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Preparation of Working Solutions:

Dilute SRTCX1003 stock (10 mM) into warm media to 2X the final desired concentration

(e.g., for 5 µM final, prepare 10 µM).

Prepare Vehicle Control (DMSO matched concentration).

Pre-treatment (T = -1 hour):

Remove culture media.[6]

Add SRTCX1003-containing media.

Incubate for 1 hour.

Stimulation (T = 0):

Add LPS directly to the wells (do not wash cells).

Final LPS concentration: 100 ng/mL.

Note: If SRTCX1003 competes with ATP or substrate significantly, co-treatment might be

less effective than pre-treatment.

Phase 4: Harvesting & Analysis
RNA Analysis (qPCR): Harvest cells 4–6 hours post-LPS. Target genes: Tnfa, Il12b, Il6.

Cytokine Release (ELISA): Collect supernatant 18–24 hours post-LPS.

Protein Analysis (Western Blot): Harvest cells 1–3 hours post-LPS (peak p65 acetylation).

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing 10 mM Nicotinamide (to

inhibit endogenous Sirtuins post-lysis) and Protease Inhibitors.

Experimental Workflow Diagram
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Caption: Timeline for SRTCX1003 treatment. Pre-treatment is essential for priming SIRT1

activity.

Data Analysis & Expected Results
When analyzing the efficacy of SRTCX1003, normalize data to the LPS-only control (set as

100% inflammation).

Expected Trends
Assay Readout Vehicle + LPS

SRTCX1003 (5
µM) + LPS

Interpretation

Western Blot
Acetyl-p65

(Lys310)
High (+++) Low (+)

SRTCX1003

promotes

deacetylation.[1]

Western Blot Total p65 High (+++) High (+++)

Total protein

levels remain

unchanged.

ELISA TNFα Secretion High (+++) Reduced (++)

Functional

suppression of

NF-κB.

qPCR Il12b mRNA High (+++) Reduced (+)
Transcriptional

repression.

Viability MTT / CCK-8 100% >90%

Compound

should not be

cytotoxic at <10

µM.
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Troubleshooting Guide
No reduction in Acetyl-p65?

Ensure Nicotinamide was added to the lysis buffer. Without it, SIRT1 continues to work in

the tube, or endogenous deacetylases degrade the signal, masking the drug effect.

Check LPS incubation time.[5] Acetylation is transient; 1-3 hours is usually peak.

High Cytotoxicity?

SRTCX1003 is generally safe up to 50 µM, but RAW cells are sensitive to DMSO. Ensure

final DMSO < 0.1%.

Precipitation?

SRTCX1003 is hydrophobic. Do not add stock directly to aqueous media; dilute in a small

volume of media first, mix, then add to cells.
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Standard operating procedures for macrophage maintenance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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